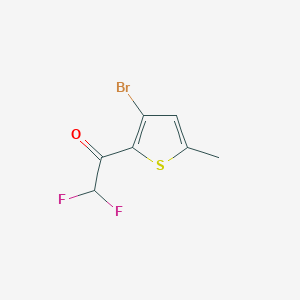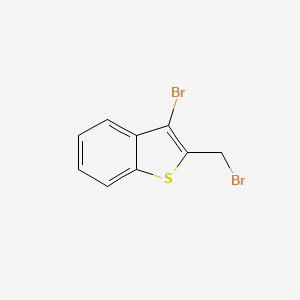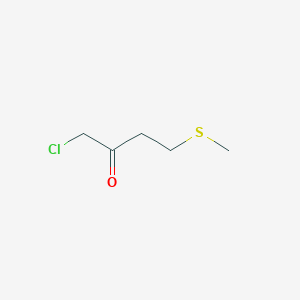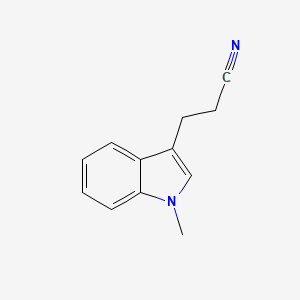
3-(1-methyl-1H-indol-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-indol-3-yl)propanenitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a nitrile group and a methyl group, making it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)propanenitrile typically involves the reaction of 1-methylindole with a suitable nitrile precursor. One common method is the alkylation of 1-methylindole with 3-bromopropionitrile under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(1-methyl-1H-indol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: 3-(1-methyl-1H-indol-3-yl)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-(1-methyl-1H-indol-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)propanenitrile is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)propanenitrile: Lacks the methyl group at the 1-position.
3-(1-methyl-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
1-methylindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
3-(1-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both a nitrile group and a methyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
3-(1-methylindol-3-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5H2,1H3 |
InChIキー |
JDBRHODMJAICCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
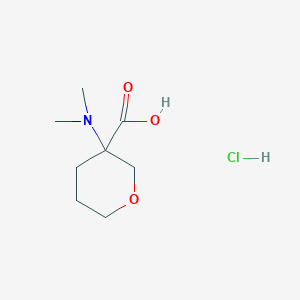

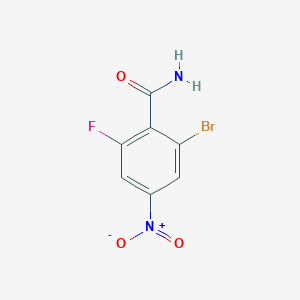
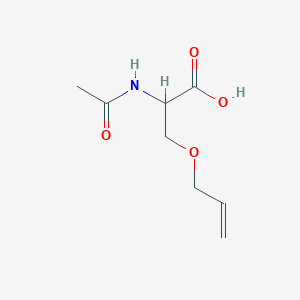
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
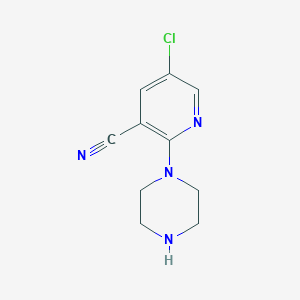
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)

